Triol Functionality vs. Diol Analogs: Crosslink Density Advantage of CAS 82010-86-4
CAS 82010-86-4 (HDT) possesses three reactive hydroxyl groups per molecule, conferring a nominal hydroxyl functionality (f) of 3. In contrast, the closest structural analogs—thiodiglycol (CAS 111-48-8), 1,3-bis(2-hydroxyethylthio)propane (CAS 16260-48-3), and 3-[(2-hydroxyethyl)thio]propane-1,2-diol (CAS 1468-40-2)—each provide only f = 2 hydroxyl groups [1]. For thiol-terminated liquid polysulfide systems, the HDT crosslinker has been specifically employed to regulate the crosslinking degree and thereby tailor both low-temperature flexibility and mechanical strength of the cured sealant, a degree of control that difunctional analogs cannot achieve without supplementary crosslinkers [2].
| Evidence Dimension | Reactive Hydroxyl Functionality (f) |
|---|---|
| Target Compound Data | f = 3 (triol) |
| Comparator Or Baseline | Thiodiglycol (CAS 111-48-8): f = 2; 1,3-Bis(2-hydroxyethylthio)propane (CAS 16260-48-3): f = 2; 3-[(2-Hydroxyethyl)thio]propane-1,2-diol (CAS 1468-40-2): f = 2 |
| Quantified Difference | Target provides 50% higher hydroxyl functionality than all listed comparators (3 vs. 2) |
| Conditions | Structural analysis based on molecular composition and confirmed by patent-specified role as crosslinking agent for liquid polysulfide polymers (CN107827792A) |
Why This Matters
Higher hydroxyl functionality directly translates to increased crosslink density in cured polysulfide networks, enabling formulators to achieve target mechanical properties without additional crosslinking additives.
- [1] Common Chemistry (CAS). 2,2′-Thiodiethanol (CAS 111-48-8). Molecular formula: C₄H₁₀O₂S. Compound detail. View Source
- [2] CN107827792A – Paragraph [0002]–[0004]: Describes use of 1,5,13-trihydroxy-7-oxa-3,11-dithia-tridecane (HDT) as a crosslinking agent to adjust the cryogenic and mechanical properties of thiol-terminated liquid polysulfide sealants. Google Patents, 2018. View Source
